molecular formula C6H7NO B13717466 (1R)-2-azabicyclo[2.2.1]hept-5-en-3-one

(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one

Cat. No.: B13717466
M. Wt: 109.13 g/mol
InChI Key: DDUFYKNOXPZZIW-AKGZTFGVSA-N
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Description

(1R)-2-azabicyclo[221]hept-5-en-3-one is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-azabicyclo[2.2.1]hept-5-en-3-one typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-one with appropriate nitrogen-containing reagents. One common method includes the reaction of bicyclo[2.2.1]hept-5-en-2-one with ammonia or amines under specific conditions to introduce the nitrogen atom into the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-2-azabicyclo[2.2.1]hept-5-en-3-one involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can form interactions with various biological molecules, influencing their function and activity. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one is unique due to the presence of the nitrogen atom within the bicyclic framework, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

IUPAC Name

(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one

InChI

InChI=1S/C6H7NO/c8-6-4-1-2-5(3-4)7-6/h1-2,4-5H,3H2,(H,7,8)/t4?,5-/m0/s1

InChI Key

DDUFYKNOXPZZIW-AKGZTFGVSA-N

Isomeric SMILES

C1[C@@H]2C=CC1C(=O)N2

Canonical SMILES

C1C2C=CC1NC2=O

Origin of Product

United States

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